REACTION_CXSMILES
|
CN(C)C=O.[CH2:6]([O:13][C:14]1[CH:23]=[C:22]2[C:17]([C:18](=O)[NH:19][CH:20]=[N:21]2)=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.S(Cl)([Cl:27])=O>>[CH2:6]([O:13][C:14]1[CH:23]=[C:22]2[C:17]([C:18]([Cl:27])=[N:19][CH:20]=[N:21]2)=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
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0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C2C(NC=NC2=C1)=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The thionyl chloride was removed in vacuo
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Type
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DISSOLUTION
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Details
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the residual oil dissolved in dichloromethane (100 ml)
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Type
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ADDITION
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Details
|
This solution was slowly added to an aqueous saturated solution of sodium bicarbonate (100 ml)
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Type
|
CUSTOM
|
Details
|
the organic phase recovered
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Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organics dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C(=NC=NC2=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.68 g | |
YIELD: PERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |